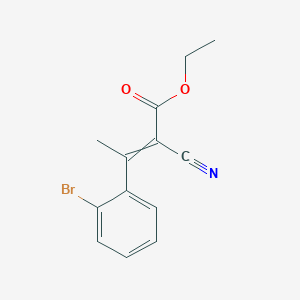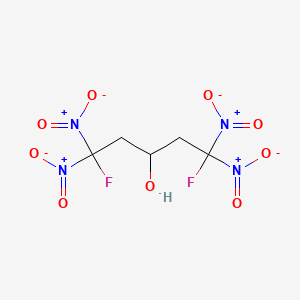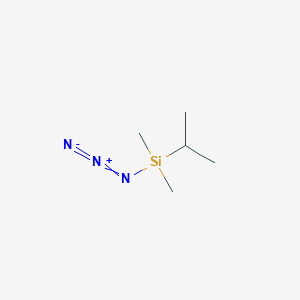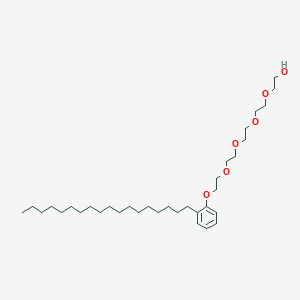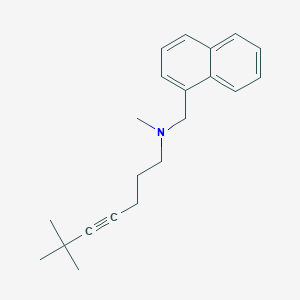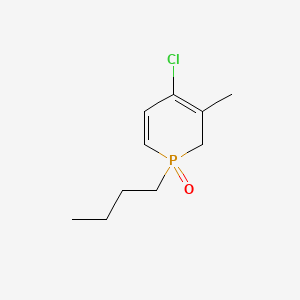
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide is a heterocyclic compound containing phosphorus It is characterized by the presence of a phosphorus atom within a five-membered ring structure, which is substituted with a butyl group, a chlorine atom, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide typically involves the following steps:
Formation of the Phosphorin Ring: The initial step involves the formation of the phosphorin ring through a cyclization reaction. This can be achieved by reacting a suitable phosphorus precursor with a dihaloalkane under basic conditions.
Substitution Reactions: The butyl, chloro, and methyl groups are introduced through substitution reactions. For example, the butyl group can be introduced via a nucleophilic substitution reaction using a butyl halide and a base.
Oxidation: The final step involves the oxidation of the phosphorus atom to form the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity phosphorus precursors and halogenated reagents.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxide group back to a phosphine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Addition: Electrophiles like alkyl halides, nucleophiles like Grignard reagents.
Major Products
Oxidation: Higher oxidation state phosphorin oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorin derivatives.
Addition: Adducts with electrophiles or nucleophiles.
Applications De Recherche Scientifique
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The presence of the oxide group allows for potential redox reactions, which can influence biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide can be compared with other similar organophosphorus compounds:
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-: Lacks the oxide group, making it less reactive in redox reactions.
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-sulfide: Contains a sulfide group instead of an oxide, leading to different chemical reactivity and biological activity.
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-selenide: Contains a selenide group, which can impart unique properties such as increased nucleophilicity.
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
109891-14-7 |
|---|---|
Formule moléculaire |
C10H16ClOP |
Poids moléculaire |
218.66 g/mol |
Nom IUPAC |
1-butyl-4-chloro-3-methyl-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C10H16ClOP/c1-3-4-6-13(12)7-5-10(11)9(2)8-13/h5,7H,3-4,6,8H2,1-2H3 |
Clé InChI |
HHGZNPKIYQLFMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCP1(=O)CC(=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
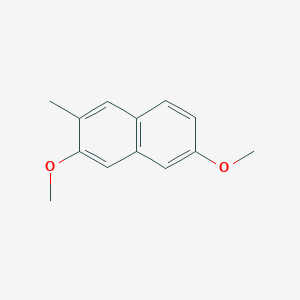
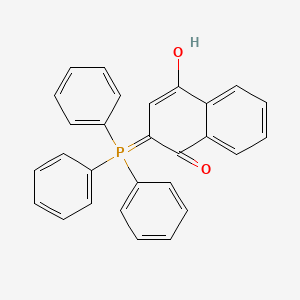
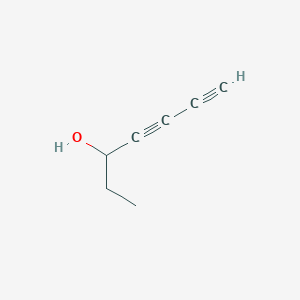
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
